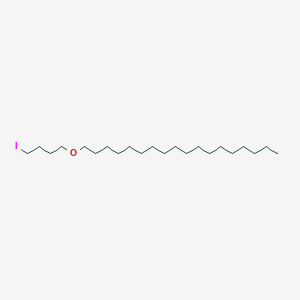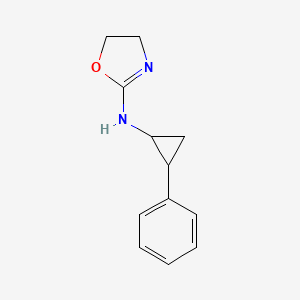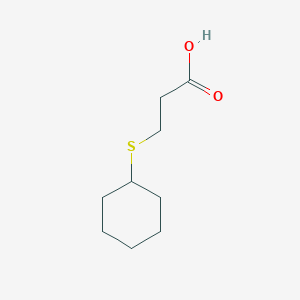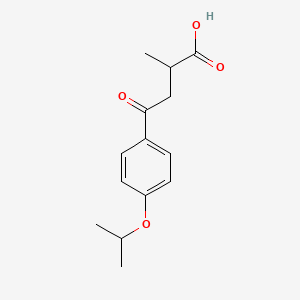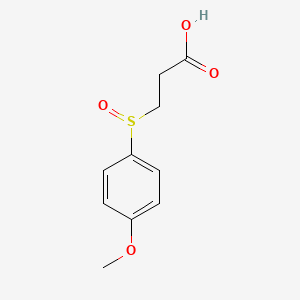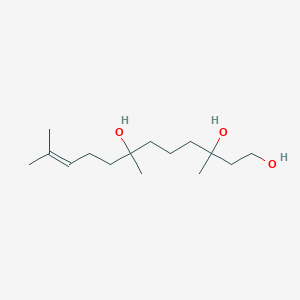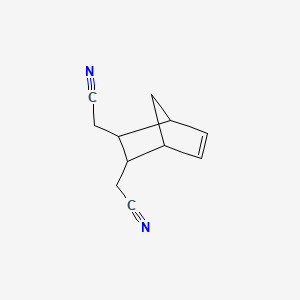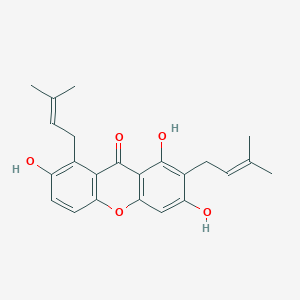
6-Deoxy-gamma-mangostin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-gamma-mangostin involves the chemical modification of α-mangostin, which is isolated from the pericarps of the mangosteen fruit . The synthetic process typically includes the following steps:
Isolation of α-mangostin: This is achieved through solvent extraction and chromatographic techniques.
Chemical Modification: The isolated α-mangostin undergoes chemical reactions to introduce the desired functional groups, resulting in the formation of this compound.
Industrial Production Methods: The scalability of these methods depends on the availability of raw materials and the efficiency of the extraction and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Deoxy-gamma-mangostin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Applications De Recherche Scientifique
6-Deoxy-gamma-mangostin has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Derivatives: It serves as a precursor for the synthesis of various xanthone derivatives with potential therapeutic properties.
Biology:
Antioxidant Activity: It exhibits significant antioxidant activity, which is beneficial in protecting cells from oxidative stress.
Anti-inflammatory Activity: It has been shown to reduce inflammation in various biological models.
Medicine:
Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development.
Antibacterial Activity: It exhibits antibacterial properties, which can be utilized in developing new antibacterial agents.
Industry:
Mécanisme D'action
The mechanism of action of 6-Deoxy-gamma-mangostin involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby preventing cellular damage caused by oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
6-Deoxy-gamma-mangostin is compared with other similar compounds, such as α-mangostin, β-mangostin, and γ-mangostin . These compounds share similar structural features but differ in their functional groups and biological activities:
α-Mangostin: Known for its potent anticancer and antioxidant activities.
β-Mangostin: Exhibits significant antibacterial and anti-inflammatory properties.
γ-Mangostin: Demonstrates strong antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
105037-94-3 |
|---|---|
Formule moléculaire |
C23H24O5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1,3,7-trihydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-7-14-16(24)9-10-18-20(14)23(27)21-19(28-18)11-17(25)15(22(21)26)8-6-13(3)4/h5-6,9-11,24-26H,7-8H2,1-4H3 |
Clé InChI |
XEWOBYXKXJFGNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |
melting_point |
171 - 174 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


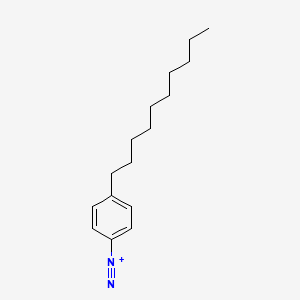

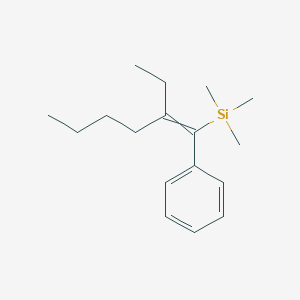
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)

